molecular formula C19H15Cl2NO3S B6434494 N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 2419730-80-4

N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B6434494
CAS No.: 2419730-80-4
M. Wt: 408.3 g/mol
InChI Key: AJASYBQIZPEIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its biphenyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobiphenyl with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-{[1,1’-biphenyl]-4-yl}-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-{[1,1’-biphenyl]-4-yl}-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

Uniqueness

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of biphenyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-25-19-17(12-11-16(20)18(19)21)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASYBQIZPEIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.